Methyl cholate
Description
Methyl Cholate (B1235396) as a Cholic Acid Derivative
Methyl cholate is the methyl ester form of cholic acid. biorbyt.comselleckchem.comambeed.com This means it is derived from cholic acid through a chemical process where the hydrogen of the carboxylic acid group at the end of the side chain is replaced by a methyl group. cymitquimica.com This seemingly minor alteration has significant implications for its physical and chemical properties, making it a distinct entity for research purposes. The structural formula of this compound is C25H42O5. cymitquimica.com
The synthesis of this compound from cholic acid is a common procedure in organic chemistry laboratories. One established method involves treating cholic acid with methanol (B129727) in the presence of an acid catalyst, such as p-toluenesulfonic acid or acetyl chloride. echemi.com This reaction, known as Fischer esterification, efficiently converts the carboxylic acid into its corresponding methyl ester. echemi.com
Academic Significance in Steroid and Bile Acid Research
The academic significance of this compound lies in its utility as a research tool. telematique.co.uk Its amphipathic nature, possessing both water-loving (hydrophilic) and fat-loving (hydrophobic) regions, is a key characteristic of bile acids that allows them to emulsify fats. cymitquimica.com By studying this compound, scientists can gain insights into the fundamental mechanisms of lipid metabolism and solubilization. zodiaclifesciences.comcymitquimica.com
In the field of steroid research, this compound serves as a foundational molecule for the synthesis of more complex steroidal structures. asianpubs.org For instance, it has been used as a starting material to create dimeric steroid derivatives and triamino analogues, which are investigated for their potential biological activities. asianpubs.orgresearchgate.net These synthetic efforts help to elucidate how modifications to the steroid nucleus and its side chains influence their function.
Furthermore, this compound is employed in studies of bile acid metabolism. telematique.co.uk It can be used as a substrate in enzyme assays to investigate the activity of specific enzymes involved in bile acid transformations. telematique.co.uk Researchers have also utilized this compound in biotransformation studies with microorganisms like Aspergillus niger to understand how these organisms modify steroids, leading to the production of specific derivatives. researchgate.net These investigations are crucial for understanding the environmental fate of bile acids and for the potential biotechnological production of novel steroid compounds. mdpi.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C25H42O5 |
| Molecular Weight | 422.61 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 155-156 °C |
| Boiling Point | 541.6 °C at 760 mmHg |
| Solubility | Insoluble in water; Soluble in DMSO, Methanol (slightly, with heating), and Chloroform (B151607) (slightly) |
Data sourced from multiple references. cymitquimica.comechemi.comtelematique.co.ukchembk.com
Structure
2D Structure
Properties
Molecular Formula |
C25H42O5 |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
methyl 4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |
InChI |
InChI=1S/C25H42O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-21,23,26-28H,5-13H2,1-4H3 |
InChI Key |
DLYVTEULDNMQAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
physical_description |
Solid; [Sigma-Aldrich MSDS] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Methyl Cholate
Esterification and Hydroxyl Group Functionalization
The functionalization of methyl cholate's hydroxyl groups is a cornerstone of its chemistry, enabling the creation of derivatives with tailored properties. This begins with its preparation from cholic acid and extends to selective modifications of its hydroxyls.
The synthesis of methyl cholate (B1235396) from its parent compound, cholic acid, is a straightforward esterification reaction. A common and efficient method involves dissolving cholic acid in methanol (B129727) and heating it under reflux in the presence of an acid catalyst. scispace.com Reagents such as concentrated hydrochloric acid, methane (B114726) sulfonic acid, or acetyl chloride can be used to facilitate this transformation. scispace.comgoogle.com This process typically yields this compound in high purity and quantity, with reported yields around 95%. scispace.com
| Method | Reagents | Conditions | Yield | Reference |
| Acid-catalyzed Esterification | Cholic acid, Methanol, Conc. HCl | Reflux for 15 min, then refrigerate overnight | ~95% | scispace.com |
| Acid-catalyzed Esterification | Cholic acid, Methanol, Methane sulphonic acid | Heat to reflux for 3 hrs | High | google.com |
This table summarizes common laboratory-scale methods for the synthesis of this compound from Cholic Acid.
The three hydroxyl groups of this compound exhibit different levels of reactivity, which can be exploited for regioselective acylation. The general reactivity order for acetylation is 3α-OH > 12α-OH > 7α-OH; however, intramolecular interactions within the this compound structure can enhance the reactivity of the 7α-hydroxyl group over the 12α-hydroxyl. researchgate.net
For highly specific modifications, enzymatic catalysis offers a powerful tool. Immobilized Candida antarctica lipase (B570770) has been used to achieve highly regioselective acylation at the 3-position with quantitative yields. nih.govjst.go.jp This method is particularly effective for producing long-chain fatty acid esters of this compound. nih.gov
Chemical methods for regioselective acylation have also been refined. Selective protection of the 3- and 7-hydroxyl groups can be achieved through acetylation, allowing for subsequent modification of the 12α-hydroxyl group. mdpi.comacs.org Furthermore, patent literature describes a process for the complete acetylation of all three hydroxyl groups using acetic anhydride (B1165640) in the presence of trimethylamine (B31210) and 4-dimethylaminopyridine (B28879) (DMAP). google.com Conversely, selective acylation of just the 3-hydroxy group can be accomplished using reagents like mesyl chloride. google.com
| Strategy | Target Position(s) | Reagents/Catalyst | Key Feature | Reference |
| Enzymatic Acylation | 3α | Immobilized Candida antarctica lipase | Quantitative yield and high regioselectivity | nih.govjst.go.jp |
| Chemical Acylation | 3α, 7α, 12α | Acetic anhydride, Trimethylamine, DMAP | Full acetylation of all hydroxyl groups | google.com |
| Selective Mesylation | 3α | Mesyl chloride | Selective protection of the 3-OH group | google.com |
| Intramolecular Catalysis | 7α over 12α | Acetic anhydride | Interactions from 3-acetoxy and 12-hydroxyl groups enhance 7α reactivity | researchgate.net |
This table presents various strategies for the regioselective acylation of this compound, highlighting the targeted hydroxyl position and the methodology employed.
Regioselective oxidation of the hydroxyl groups on the this compound scaffold produces keto-derivatives that are valuable intermediates for further synthesis. The specific hydroxyl group that is oxidized can be controlled by the choice of oxidizing agent and reaction conditions.
Oxidation at C-3 : Selective oxidation of the 3α-hydroxyl group can be achieved using silver carbonate (Ag₂CO₃) on Celite in boiling toluene, yielding methyl 7α,12α-dihydroxy-3-keto-5β-cholanate.
Oxidation at C-7 : The 7α-hydroxyl group can be selectively oxidized to the corresponding 7-keto derivative with reagents like chromium trioxide in acetic acid or an aqueous solution of potassium dichromate in acetic acid.
Oxidation at C-12 : The 12α-hydroxyl group is the most sterically hindered. Its selective oxidation can be accomplished by first converting the methyl ester to an N-bromoamide derivative. This functional group in the side chain then directs the regioselective oxidation at the C-12 position using bromine in alkaline methanol.
Isolation of these oxidized products typically involves standard chromatographic techniques to separate the desired product from starting material and other byproducts. scispace.com
| Target Position | Oxidizing Agent/System | Product | Reference |
| C-3 | Ag₂CO₃ on Celite in boiling Toluene | Methyl 7α,12α-dihydroxy-3-keto-5β-cholanate | |
| C-7 | Potassium dichromate in acetic acid | Methyl 3α,12α-dihydroxy-7-keto-5β-cholanate | |
| C-12 | Bromine in alkaline methanol (via N-bromoamide) | 3α,7α-dihydroxy-12-keto-5β-cholic acid derivative |
This table outlines methods for the regioselective oxidation of this compound's hydroxyl groups.
Regioselective Acylation Strategies
Synthesis of this compound Analogues and Scaffolds
The this compound framework is a versatile platform for constructing more complex molecular architectures, including analogues with novel functionalities and applications.
The rigid steroidal skeleton forces the three amino groups to be co-directed on one face of the molecule. mdpi.com This preorganized arrangement is ideal for creating receptors that can bind anions, such as chloride, through hydrogen bonding. mdpi.com A related analogue, the triamino-derivative of methyl allocholate, features an all-trans polycyclic skeleton with axial amino groups, which also serves as a preorganised scaffold for anion receptors. nih.gov
Modification of the steroidal skeleton itself leads to another class of analogues known as nor-bile acids. The synthesis of 12β-methyl-18-nor-bile acids from protected cholic acid derivatives has been reported. nih.govacs.orgfigshare.com A key transformation in this sequence is a Nametkin-type rearrangement, which generates Δ¹³,¹⁴- and Δ¹³,¹⁷-unsaturated 12β-methyl-18-nor-bile acid intermediates. nih.govfigshare.com Subsequent catalytic hydrogenation and deprotection steps yield the saturated target compounds, such as 12β-methyl-18-nor-chenodeoxycholic acid and its 17-epi-epimer. acs.orgnih.gov Researchers have successfully optimized this synthetic route to allow for multi-gram scale production without the need for chromatography, which is a significant advantage for further investigation. acs.orgnih.gov These novel bile acid analogues are of interest as potential probes and selective modulators for the farnesoid X nuclear receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5), which are important targets in drug discovery. researchgate.net
Quaternary Ammonium (B1175870) Conjugates Synthesis
The synthesis of quaternary ammonium conjugates of this compound involves the modification of its steroidal structure to introduce a positively charged quaternary ammonium group. These cationic derivatives often exhibit interesting self-assembly properties and have been explored for various applications.
A common synthetic route involves a two-step process. First, the hydroxyl groups of this compound are functionalized to introduce a reactive group. For instance, this compound can be reacted with bromoacetyl bromide to form this compound 3α-bromoacetate. mdpi.com This intermediate is then subjected to a nucleophilic substitution reaction with a tertiary amine, such as N,N-dimethyl-3-phthalimidopropylamine, in a solvent like acetonitrile (B52724) to yield the final quaternary ammonium salt. mdpi.com The structures of these conjugates are typically confirmed using spectroscopic methods like ¹H-NMR, ¹³C-NMR, and FT-IR, as well as mass spectrometry. mdpi.comnih.govscispace.com
Another approach modifies the side chain of the bile acid. For example, bile acids can be converted to their 24-nor-23-iodo derivatives through a Hunsdiecker reaction. nih.govscispace.com These iodo derivatives can then react with various secondary or tertiary amines to produce quaternary ammonium conjugates with yields often ranging from 65% to 75%. nih.govscispace.com Some of these conjugates have demonstrated the ability to act as gelators, forming fibrous networks in water and various organic solvents. nih.govscispace.com
Polymeric and Dendrimeric Modifications
The unique amphiphilic nature of this compound makes it an excellent building block for the construction of complex polymeric and dendrimeric architectures. These modifications aim to create functional materials with tailored properties.
Incorporation onto Polymer Backbones for Functional Materials
This compound can be incorporated as a pendant group onto a polymer backbone, creating comb-shaped polymers. uc.pt A key strategy involves the synthesis of a polymerizable monomer derived from cholic acid. For example, 2-(methacryloyloxy)-ethyl cholate (MAECA) can be synthesized and then copolymerized with other monomers. researchgate.netrsc.orgrsc.org
One notable example is the synthesis of Poly-[3-(4-vinylbenzonate)-7, 12-dihydroxy-5-cholan-24-oic acid] (PVBCA), where this compound is introduced onto a polyvinyl benzoate (B1203000) polymer backbone. nih.gov Such polymers can be designed to have specific functionalities for applications like targeted drug delivery. uc.ptnih.gov The synthesis and characterization of these polymers often involve techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for control over the polymer's molecular weight and architecture. researchgate.netrsc.orgrsc.org
Synthesis of Bile Acid Dendrimers
Bile acid dendrimers are hyperbranched macromolecules that utilize bile acid derivatives as their building blocks. acs.org The synthesis of these dendrimers often employs a convergent approach using click chemistry. rsc.orgrsc.org
In a typical synthesis, this compound is first modified to create a dendritic wedge with a reactive functional group. For instance, this compound can be treated with bromoacetyl bromide to yield a monobromoacetyl derivative, which is then converted to a dendritic azide (B81097) by reacting with sodium azide. rsc.org These bile acid-based dendritic azides can then be "clicked" onto a core molecule. For example, porphyrin-cored bile acid dendrimers have been synthesized by reacting these azides with a tetrafurcated propargylated porphyrin core in the presence of a copper catalyst. rsc.orgrsc.orgresearchgate.netresearchgate.net The resulting dendrimers are characterized by techniques such as ¹H and ¹³C NMR and MALDI-TOF mass spectrometry. rsc.orgrsc.org The generation of the dendrimer can be increased by repeating the synthetic steps, leading to larger and more complex structures. rsc.orgresearchgate.net
Formation of Amphiphilic Copolymers
The amphiphilic character of this compound is harnessed in the creation of copolymers with distinct hydrophobic and hydrophilic segments. These copolymers can self-assemble in aqueous environments, forming structures like micelles and vesicles.
A common method is the copolymerization of a cholic acid-based monomer, such as 2-(methacryloyloxy)-ethyl cholate (MAECA), with a hydrophilic monomer like polyethylene (B3416737) glycol methyl ether methacrylate (B99206) (PEGMA). researchgate.netrsc.orgacs.orgunits.it This can be achieved through controlled radical polymerization techniques like RAFT, which allows for the synthesis of copolymers with varying compositions and well-defined molecular weights. researchgate.netrsc.orgrsc.org These copolymers are soluble in water and can form pores in membranes. researchgate.netacs.orgunits.it
Star-shaped amphiphilic block copolymers have also been synthesized using this compound as a multifunctional initiator. For instance, the ring-opening polymerization of trimethylene carbonate (TMC) can be initiated from the hydroxyl groups of this compound. The resulting star-like polymer can then be further modified, for example, by attaching PEG chains to the ends of the polycarbonate arms, to create an amphiphilic structure. Block and random copolymers bearing cholic acid and oligo(ethylene glycol) pendant groups have also been synthesized via ring-opening metathesis polymerization (ROMP) of their norbornene derivatives. acs.org
Conjugation Chemistry
The hydroxyl and carboxylic acid groups of cholic acid and its methyl ester provide reactive sites for conjugation with other molecules, such as carboxylic acids, to create new derivatives with potentially enhanced or novel properties.
Conjugation with Carboxylic Acids (e.g., Salicylic (B10762653), Acetylsalicylic, Nicotinic)
New conjugates of bile acids have been synthesized by reacting 3α-bromoacetoxy derivatives of this compound with various carboxylic acids, including salicylic acid, acetylsalicylic acid, and nicotinic acid. researchgate.netresearchgate.netresearchgate.net The reaction is typically carried out via direct alkylation of the carboxylate ions of the respective acids with the bromoacetylated this compound. researchgate.net This reaction is often facilitated by a catalytic amount of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a dry solvent like toluene. researchgate.netresearchgate.net The resulting conjugate structures are confirmed through various spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, FT-IR, and ESI-MS. researchgate.netresearchgate.net
Table of Research Findings on this compound Conjugation
| Carboxylic Acid | Research Focus | Key Findings |
|---|---|---|
| Salicylic Acid | Synthesis and Characterization | Successful conjugation with this compound bromoacetate (B1195939) derivatives. researchgate.netresearchgate.net |
| Acetylsalicylic Acid | Synthesis and Characterization | Formation of new conjugates confirmed by spectroscopic analysis. researchgate.netresearchgate.net |
Microbial Biotransformation and Enzymatic Modification of Methyl Cholate
Fungal Biotransformation Studies
Fungi, particularly species from the genus Aspergillus, are well-documented for their ability to carry out specific and stereoselective hydroxylation and oxidation reactions on a variety of steroidal substrates. frontiersin.orgfrontiersin.orgnih.gov
The biotransformation of methyl cholate (B1235396) by the filamentous fungus Aspergillus niger has been a subject of investigation, revealing the organism's capacity for targeted enzymatic modifications. researchgate.netscielo.brrjpbcs.comsemanticscholar.org When methyl cholate is incubated with cultures of Aspergillus niger, it is converted into two primary metabolites. researchgate.netresearchgate.net These metabolites are the result of oxidation or hydroxylation at specific positions on the steroid nucleus. researchgate.net
The two main derivatives isolated and identified from this microbial transformation are:
A novel compound, methyl 3α,7α,12α,15β-tetrahydroxy-5β-cholan-24-oate. researchgate.netresearchgate.net
A known compound, methyl 3α,12α-dihydroxy-7-oxo-5β-cholan-24-oate. researchgate.netresearchgate.net
This demonstrates A. niger's enzymatic machinery is capable of introducing a hydroxyl group at the C-15 position and oxidizing the existing hydroxyl group at the C-7 position to a ketone. researchgate.net The generation of these metabolites highlights the potential of using fungal systems to create new steroid derivatives that may be difficult to produce through conventional chemical synthesis. researchgate.net
| Substrate | Microorganism | Metabolite | Type of Reaction |
|---|---|---|---|
| This compound | Aspergillus niger | Methyl 3α,7α,12α,15β-tetrahydroxy-5β-cholan-24-oate | Hydroxylation |
| This compound | Aspergillus niger | Methyl 3α,12α-dihydroxy-7-oxo-5β-cholan-24-oate | Oxidation |
The precise structures of the metabolites produced by Aspergillus niger were determined through comprehensive spectroscopic analysis. researchgate.netresearchgate.net The identification of the novel compound, methyl 3α,7α,12α,15β-tetrahydroxy-5β-cholan-24-oate, and the confirmation of the known metabolite, methyl 3α,12α-dihydroxy-7-oxo-5β-cholan-24-oate, were achieved using a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction. researchgate.net These analytical techniques provided conclusive evidence of the atomic connectivity and stereochemistry of the biotransformed products. researchgate.net
| Metabolite | Analytical Techniques Used for Structural Elucidation |
|---|---|
| Methyl 3α,7α,12α,15β-tetrahydroxy-5β-cholan-24-oate | 1D NMR, 2D NMR, Mass Spectrometry, X-ray Diffraction |
| Methyl 3α,12α-dihydroxy-7-oxo-5β-cholan-24-oate | 1D NMR, 2D NMR, Mass Spectrometry |
Aspergillus niger Mediated Transformations and Metabolite Identification
Bacterial Biotransformation and Pathway Elucidation
Bacteria, particularly those found in soil and water environments, have evolved sophisticated pathways to degrade complex organic molecules like bile salts. mdpi.com These catabolic processes are crucial for nutrient cycling and have been studied in various bacterial genera, including Pseudomonas, Sphingobium, and Rhodococcus. mdpi.comasm.org
The aerobic bacterial degradation of cholate and other bile salts generally proceeds through one of two main pathway variants, both of which ultimately converge on the 9,10-seco pathway for steroid nucleus cleavage. mdpi.commdpi.comuni-konstanz.de These pathways are characterized by the initial oxidative modification of the A-ring of the steroid. asm.orgasm.org
One well-studied pathway, observed in organisms like Pseudomonas sp. strain Chol1, involves the formation of intermediates with a Δ¹,⁴-diene structure in the A-ring. uni-konstanz.deuni-konstanz.de An alternative pathway, identified in Sphingobium sp. strain Chol11, generates intermediates with a Δ⁴,⁶-diene structure. mdpi.comuni-konstanz.deresearchgate.net In both pathways, these initial reactions are coupled with the degradation of the C-17 side chain. asm.orgasm.org For instance, in Pseudomonas sp. strain Chol1, cholate degradation leads to the formation of 7α,12α-dihydroxy-androsta-1,4-diene-3,17-dione (DHADD) as a key intermediate before the cleavage of the steroid rings. asm.orgdntb.gov.ua
The 9,10-seco pathway is a central route for the aerobic bacterial catabolism of the steroid nucleus in compounds like bile acids and sterols. mdpi.comresearchgate.net This pathway is initiated after the preliminary modifications of the A-ring and side chain. mdpi.com A critical step involves the 9α-hydroxylation of an androsta-1,4-diene-3,17-dione (B159171) (ADD) intermediate by a monooxygenase enzyme complex. uni-konstanz.denih.gov This hydroxylation destabilizes the B-ring, leading to its cleavage and the aromatization of the A-ring, which is the hallmark of the 9,10-seco pathway. uni-konstanz.denih.gov
This cleavage results in the formation of 9,10-seco-steroids. nih.gov For example, in the degradation of cholate, the intermediate 7α,12β-dihydroxyandrosta-1,4-diene-3,17-dione (12β-DHADD) is converted to 3,7,12-trihydroxy-9,10-seco-androsta-1,3,5(10)-triene-9,17-dione (THSATD). uni-konstanz.debiorxiv.org The resulting aromatic A-ring is then further degraded through reactions similar to those for aromatic compounds, such as hydroxylation and meta-cleavage. mdpi.comnih.gov
The microbial transformation of cholate involves a series of specific enzymatic reactions. The initial steps in the degradation pathway are catalyzed by hydroxysteroid dehydrogenases (HSDHs), which are responsible for the oxidation of the hydroxyl groups on the steroid nucleus. mdpi.com For example, a 3α-HSDH oxidizes the hydroxyl group at C-3. mdpi.com
Following the initial oxidation, the degradation of the acyl side chain at C-17 occurs. This process is not a classic β-oxidation but involves an aldolase-catalyzed reaction that releases a free aldehyde intermediate. asm.org The activation of the bile acid with coenzyme A (CoA), catalyzed by a bile acid-CoA ligase, is also a key step. asm.orgdntb.gov.ua The subsequent cleavage of the steroid nucleus is initiated by a 9α-hydroxylase, a monooxygenase that acts on the ADD intermediate, triggering the 9,10-seco cleavage. nih.gov In Pseudomonas sp. strain Chol1, the degradation of the C5 acyl side chain of cholate proceeds through the stepwise removal of acetyl and propionyl residues. uni-konstanz.de
Supramolecular Chemistry and Self Assembly of Methyl Cholate and Its Derivatives
Design and Synthesis of Supramolecular Hosts
The unique structural features of methyl cholate (B1235396) have been exploited to create a variety of synthetic receptors capable of recognizing and binding specific molecules.
Receptors for Molecular Recognition (e.g., Anions, Carbohydrates)
Derivatives of methyl cholate have been successfully designed as receptors for both anions and carbohydrates, demonstrating the versatility of the cholate scaffold in molecular recognition.
Researchers have synthesized anion binding receptors by modifying the 3α-, 7α-, and 12α-positions of the steroid nucleus with NH-containing groups. mdpi.com These receptors have shown the ability to bind tridentate oxoanions, such as sulfonates, through hydrogen bonding interactions involving the three hydroxyl groups of the cholic acid moiety. mdpi.com The "triamino-analogue" of this compound, in particular, has been identified as a valuable and versatile starting material for creating combinatorial libraries of novel receptors. mdpi.com Further studies have led to the development of "cholapod" anionophores, which are high-affinity receptors for halides. acs.org
In the realm of carbohydrate recognition, the rigid and preorganized structure of the cholate framework is a significant advantage. rsc.org Macrocyclic receptors known as 'cholaphanes,' synthesized from this compound, possess cavities with inwardly-directed functional groups that are well-suited for binding carbohydrates in organic media. mdpi.comresearchgate.net These receptors have demonstrated good affinities and selectivities, including enantioselectivities, for monosaccharides in chloroform (B151607). mdpi.com For instance, a tweezer-like receptor created by linking two cholic acid units with a rigid aromatic diamine has been shown to bind n-pentyl-β-D-glucopyranoside in chloroform. nih.gov The design of these receptors often involves creating a balance between a hydrophobic exterior for solubility in organic solvents and a hydrophilic interior to interact with the polar carbohydrate guest. rsc.org
| Receptor Type | Target Molecule | Key Design Feature | Reference |
| Cholapod Anionophores | Halides | NH-containing groups at 3α, 7α, 12α positions | acs.org |
| Triamino-analogue | Oxoanions | Tri-functionalized scaffold | mdpi.com |
| Cholaphanes | Monosaccharides | Macrocyclic structure with an internal cavity | mdpi.comresearchgate.net |
| Tweezer Receptor | n-pentyl-β-D-glucopyranoside | Two cholic acid units linked by a rigid spacer | nih.gov |
Chiral Templates in Asymmetric Synthesis
The inherent chirality of the this compound skeleton makes it an attractive template for asymmetric synthesis, a process that favors the formation of one enantiomer or diastereomer over others. researchgate.net The rigid steroid backbone can create a well-defined chiral environment, influencing the stereochemical outcome of a reaction.
One notable application is the use of a this compound derivative bearing a D-prolinamide moiety at the 12-position as an organocatalyst. researchgate.net This catalyst has proven effective in the asymmetric aldol (B89426) reaction of cyclic ketones with aromatic aldehydes, yielding the corresponding aldol products with high enantiomeric excess (up to 98% ee). researchgate.net The reaction proceeds efficiently in both water and organic solvents, highlighting the versatility of this chiral template. researchgate.net The development of such catalysts is significant as it provides a pathway to chiral molecules that are important in pharmaceuticals and other areas of chemistry. nih.gov The use of a chiral auxiliary like camphorsultam in conjunction with other starting materials has also been shown to be an effective strategy in asymmetric synthesis.
Self-Assembled Structures and Architectures
The amphiphilic nature of this compound and its derivatives drives their spontaneous organization into well-defined supramolecular structures in solution.
Formation of Nanosized Vesicles for Encapsulation
This compound derivatives have been utilized in the formation of nanosized vesicles, which are hollow spherical structures capable of encapsulating other molecules. These vesicles are of significant interest for applications such as drug delivery. researchgate.net
For example, a star-like amphiphilic copolymer with a this compound core has been designed to self-assemble into nanosized vesicles in aqueous solution. These vesicles were successfully used to encapsulate the anti-cancer drug doxorubicin (B1662922) (DOX) with a significant drug loading level of 22.5% by weight. Importantly, these DOX-loaded nanoparticles demonstrated greater kinetic stability and a higher drug loading capacity compared to micelles formed from a similar, but less complex, cholesterol-initiated diblock copolymer. The ability of these vesicles to encapsulate both hydrophilic and hydrophobic guest molecules makes them versatile carriers. researchgate.net The release of encapsulated contents can often be triggered by changes in the environment, such as pH. researchgate.netnih.gov
Organogelation Properties
Certain derivatives of this compound have been observed to act as organogelators, forming gels in organic solvents. researchgate.netscilit.com This property is attributed to the self-assembly of the molecules into a three-dimensional network that entraps the solvent molecules. jyu.fi
The gelation ability is highly dependent on the specific structure of the derivative. For instance, the introduction of a D-amino acid moiety to the cholic acid backbone has been shown to lead to more efficient gelation. jyu.fi Gels have been formed in a variety of organic solvents, including aromatic solvents, acetone, and acetonitrile (B52724). jyu.fi The formation of these gels is often reversible and can be influenced by external stimuli such as temperature or pH. beilstein-journals.org The fibrous networks of these organogels can be visualized using techniques like scanning electron microscopy (SEM) and polarizing optical microscopy (POM). beilstein-journals.org
Inclusion Complex Formation (e.g., with Acetonitrile)
This compound is known to form crystalline inclusion compounds with a variety of small organic molecules, where the guest molecule is physically trapped within the crystal lattice of the host. researchgate.net
A well-studied example is the formation of a 1:1 inclusion complex between this compound and acetonitrile. rsc.org This complex can be formed either by crystallization from a solution or through a solid-vapor reaction where solid this compound is exposed to acetonitrile vapor. rsc.orgrsc.org X-ray crystal structure analysis reveals that the acetonitrile guest molecules are held within cavities created by the packing of pleated bilayers of the this compound host molecules. Unlike some other inclusion compounds, there are no continuous channels in this structure. The formation and stability of these inclusion complexes are governed by weak, non-covalent interactions between the host and guest.
Combinatorial Libraries and Molecular Scaffolds
The rigid, polycyclic framework of this compound, with its distinct and predictable spatial arrangement of hydroxyl groups, makes it an exceptionally attractive starting material for the development of molecular scaffolds for combinatorial chemistry. These scaffolds provide a three-dimensional template upon which a variety of functional groups can be systematically introduced, leading to the generation of large, chemically diverse libraries of compounds. These libraries are invaluable tools for screening and identifying molecules with specific binding affinities or catalytic activities.
Development of Trifunctional Bile Acid Scaffolds
The three hydroxyl groups of this compound at positions C-3, C-7, and C-12 offer three points for chemical modification. The development of trifunctional scaffolds hinges on the ability to selectively address these positions to introduce independently controllable functional groups. This strategic differentiation allows for the precise construction of complex molecular architectures.
Researchers have successfully developed synthetic strategies to create trifunctional scaffolds from this compound, enabling their use in combinatorial chemistry. A notable approach involves the synthesis of this compound derivatives where the three hydroxyl groups are replaced with other functionalities, such as amino groups, which can then be further elaborated.
One key strategy involves the selective protection and activation of the hydroxyl groups. For instance, classical methods have been employed to differentiate the equatorial C-3 hydroxyl group from the axial C-7 and C-12 hydroxyl groups. mdpi.com This allows for sequential or orthogonal chemical transformations at each position.
The utility of these trifunctional scaffolds has been demonstrated through the construction of peptide-based libraries. The free acid of a trifunctional this compound derivative has been used to construct a hexapeptide library containing 729 distinct compounds. mdpi.com In this library, the bile acid scaffold serves to present the peptide loops in a constrained conformation, facilitating the study of their binding properties.
Another sophisticated strategy involves an oximation-reduction method to introduce amino groups at the C-7 and C-12 positions, followed by protection to yield a diamino scaffold. mdpi.com This scaffold can then be further modified at the remaining C-3 position. Such scaffolds have been produced on a gram scale and have been instrumental in creating combinatorial libraries of urea-based receptors for screening as enantioselective anion receptors. mdpi.com
The development of these trifunctional scaffolds from this compound represents a powerful fusion of steroid chemistry and supramolecular design, providing robust and versatile tools for the exploration of molecular recognition and catalysis through combinatorial approaches.
| Scaffold Type | Key Functional Groups | Synthetic Method Highlight | Application Example |
| Triamino-analogue of this compound | Three amino groups | Mitsunobu reaction | Versatile starting material for combinatorial libraries |
| Diamino-hydroxy this compound derivative | Two amino groups, one hydroxyl group | Oximation-reduction of a diketone intermediate | Synthesis of combinatorial libraries of anion receptors |
| Trifunctional peptide scaffold | Peptide loops attached to the cholate framework | Solid-phase peptide synthesis on a modified cholate scaffold | Construction of a 729-member hexapeptide library |
Advanced Analytical and Spectroscopic Characterization of Methyl Cholate and Its Derivatives
Spectroscopic Elucidation Methods
Spectroscopic techniques are fundamental to the structural elucidation of methyl cholate (B1235396), offering insights into its atomic composition and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of methyl cholate and its derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information about the carbon and proton framework of the molecule.
¹H NMR: The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that can be assigned to the various protons in the molecule. Key signals include three singlets corresponding to the methyl groups (CH₃-18, CH₃-19, and the ester methyl group), and multiplets for the protons attached to the steroid nucleus, particularly those adjacent to the hydroxyl groups (CH-3, CH-7, and CH-12). echemi.com For instance, in a 200 MHz spectrum, the CH₃-18 and CH₃-19 protons appear as singlets at approximately δ 0.68 and δ 0.89 ppm, respectively, while the ester methyl protons are observed as a singlet at δ 3.67 ppm. echemi.com The protons at the hydroxyl-bearing carbons (H-3, H-7, and H-12) appear as multiplets at around δ 3.57, δ 3.89, and δ 4.01 ppm, respectively. echemi.com
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. In a 50 MHz spectrum in CDCl₃, distinct signals are observed for each of the 25 carbon atoms. echemi.com The carbonyl carbon of the methyl ester group is typically found downfield around δ 175.2 ppm. echemi.com The carbons bearing the hydroxyl groups (C-3, C-7, and C-12) resonate at approximately δ 68.8, δ 72.2, and δ 73.4 ppm, respectively. echemi.com The methyl carbons (C-18, C-19, and the ester methyl) show signals at around δ 12.8, δ 22.8, and δ 51.8 ppm. echemi.com
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning the proton and carbon signals and elucidating the connectivity within the this compound molecule. researchgate.netresearchgate.net
COSY experiments establish correlations between protons that are coupled to each other, typically on adjacent carbons. This helps to trace the proton-proton networks throughout the steroid nucleus and the side chain. researchgate.net
HMQC correlates proton signals with the carbon signals of the atoms to which they are directly attached, allowing for the definitive assignment of carbon resonances based on their corresponding proton assignments. researchgate.netresearchgate.net
HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule. researchgate.netresearchgate.net
The structure of derivatives, such as methyl 3α,7α,12α,15β-tetrahydroxy-5β-cholan-24-oate, has been elucidated using these 2D NMR techniques. researchgate.net
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| CH₃-18 | 0.68 (s) | 12.8 |
| CH₃-19 | 0.89 (s) | 22.8 |
| CH₃-21 | 0.98 (d) | 17.7 |
| OCH₃ | 3.67 (s) | 51.8 |
| C-3 | 3.57 (m) | 68.8 |
| C-7 | 3.89 (bs) | 72.2 |
| C-12 | 4.01 (bs) | 73.4 |
| C-24 (C=O) | - | 175.2 |
Data sourced from a 200 MHz ¹H NMR and 50 MHz ¹³C NMR spectrum. echemi.com
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. Various ionization methods are employed to suit different analytical needs.
Electron Ionization Mass Spectrometry (EI-MS): This technique provides detailed fragmentation patterns that can be used for structural elucidation. For the trimethylsilyl (B98337) (TMS) derivative of this compound, GC-MS with EI-mode has been used to monitor specific ions (m/z 458-461) for quantitative analysis. nih.gov The mass spectrum of methyl triacetylcholate, a derivative of this compound, has also been documented. nist.gov
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound and its derivatives. It typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. researchgate.netresearchgate.net For example, the ESI-MS spectrum of methyl 3α,7α,12α,15β-tetrahydroxy-5β-cholan-24-oate showed a sodium adduct at m/z 461.290753. researchgate.net
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique is particularly useful for the analysis of larger molecules and has been used to determine the molecular weights of 2,2'-bipyridine-4,4'-dicarboxylates of this compound, showing a protonated molecule [M+H]⁺ at m/z = 1054.15 for one such derivative. arkat-usa.org
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination for separating and identifying volatile derivatives of this compound. nih.gov For analysis, bile acids are often derivatized to their methyl ester-dimethylethylsilyl ethers. nih.gov The method has been validated against HPLC and LC-MS for the analysis of fecal bile acid profiles. nih.gov
Interactive Data Table: Mass Spectrometry Data for this compound and its Derivatives
| Compound | Ionization Method | Observed Ion (m/z) | Formula |
| This compound | - | 422.60 (Molecular Weight) | C₂₅H₄₂O₅ |
| Methyl 3α,7α,12α,15β-tetrahydroxy-5β-cholan-24-oate | ESI-MS | 461.290753 [M+Na]⁺ | C₂₅H₄₂O₆ |
| 2,2'-Bipyridine-4,4'-dicarboxylate of this compound | MALDI-TOF MS | 1054.15 [M+H]⁺ | - |
| Methyl triacetylcholate | EI-MS | 548.7080 (Molecular Weight) | C₃₁H₄₈O₈ |
| This compound, 3TMS derivative | - | 639.1413 (Molecular Weight) | C₃₄H₆₆O₅Si₃ |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its hydroxyl, carbonyl, and C-H bonds. arkat-usa.orgcore.ac.uk A broad band in the region of 3376 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups. echemi.com The strong absorption band around 1731 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group. echemi.com The IR spectra of this compound and its derivatives can be compared to confirm structural modifications. core.ac.uk
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |
| Hydroxyl (O-H) | Stretching | ~3376 |
| Ester Carbonyl (C=O) | Stretching | ~1731 |
| C-H | Stretching | ~2800-3000 |
X-ray diffraction crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state. The crystal structure of this compound has been determined, often as a solvate with molecules like methanol (B129727) or ethanol (B145695). iucr.orgrsc.org These studies have shown that this compound can form inclusion compounds, where guest molecules are held within a host lattice formed by the this compound molecules, often through hydrogen bonding. rsc.orgrsc.org For example, in the crystal structure of this compound ethanolate, the ethanol molecule is held in a cavity by hydrogen bonds with the hydroxyl groups of the steroid. iucr.org The packing of this compound molecules can lead to the formation of bilayer structures. iucr.org Powder X-ray diffraction (PXRD) has also been used to study the packing patterns and solid-state transformations of this compound and its derivatives. rsc.org
Infrared (IR) Spectroscopy
Chromatographic Separation and Analysis
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of bile acid methyl esters. tandfonline.comtandfonline.com Various methods have been developed for the separation and quantification of this compound and its derivatives. sielc.comselleckchem.com
Methods often employ reversed-phase columns, such as C18, with a mobile phase consisting of a mixture of solvents like methanol, acetonitrile (B52724), and water. nih.govzodiaclifesciences.com For instance, a method using a Primesep B mixed-mode column with an isocratic mobile phase of water, acetonitrile, and sulfuric acid has been developed for the separation of this compound and other bile acids. zodiaclifesciences.comsielc.com Detection is commonly achieved using UV detectors, typically at wavelengths around 192 nm or 254 nm, or with a refractive index detector. nih.govtandfonline.comzodiaclifesciences.com
For complex biological samples, derivatization may be employed to enhance detection. For example, bile acids can be derivatized to their phenacyl esters for improved UV detection. nih.gov The development of HPLC methods is crucial for the qualitative and quantitative analysis of this compound in various applications, including the analysis of reaction mixtures and biological samples. tandfonline.comtandfonline.com
Interactive Data Table: Example HPLC Method for this compound Analysis
| Parameter | Condition |
| Column | Primesep B mixed-mode or Zodiac HST B |
| Mobile Phase | Water, Acetonitrile (MeCN), and Sulfuric Acid (isocratic) |
| Detection | UV at 192 nm |
This is an example method; specific conditions can vary. zodiaclifesciences.comsielc.com
Thin Layer Chromatography (TLC) for Product Isolation
Thin Layer Chromatography (TLC) is a fundamental and widely employed technique for monitoring reaction progress and for the isolation and purification of this compound derivatives. Its application is crucial in synthetic chemistry involving bile acids, where the structural similarity between starting materials, intermediates, and final products necessitates precise separation methods. Research indicates that TLC is effective for separating derivatives formed through reactions like acetylation, oxidation, and biotransformation. researchgate.netresearchgate.net
Preparative TLC, in particular, serves as a valuable method for obtaining pure compounds from complex reaction mixtures. researchgate.netconicet.gov.ar The choice of the stationary phase, typically silica (B1680970) gel, and the mobile phase is critical for achieving effective separation. Various solvent systems have been successfully utilized, with their composition tailored to the polarity of the specific derivatives being isolated. For instance, in the biotransformation of this compound by Aspergillus niger, the resulting hydroxylated and partially degraded derivatives were purified using repeated preparative TLC with a mobile phase of n-hexane/ethyl acetate. researchgate.net Similarly, the isolation of acetylated bile acid derivatives has been accomplished using preparative TLC with solvent systems such as dichloromethane/methanol and cyclohexane/ethyl acetate. conicet.gov.ar
The monitoring of synthetic reactions involving this compound is routinely performed by TLC on silica gel plates. researchgate.netchemrxiv.orgjgpt.co.inacs.org For example, the partial acetylation of this compound to yield methyl 3α,7α-diacetoxy-12α-hydroxy-5β-cholanate was monitored by TLC, with subsequent purification achieved via column chromatography, a technique that relies on the same principles of separation. researchgate.net
Advanced TLC techniques, such as using silver nitrate-impregnated silica gel, have been employed for more challenging separations. This method is particularly useful for separating compounds based on the number and geometry of double bonds. In the synthesis of 12β-methyl-18-nor-bile acids from a this compound derivative, chromatography on silver nitrate-impregnated silica gel was instrumental in separating isomeric alkene products. acs.org Visualization of the separated spots on a TLC plate is often achieved by spraying with a reagent like 2% vanillin (B372448) in concentrated H₂SO₄ or by using UV light when the compounds are fluorescent or have a UV chromophore. conicet.gov.archemrxiv.org
Table 1: Examples of TLC Systems for the Isolation and Analysis of this compound Derivatives
| Starting Material/Derivative Class | Stationary Phase | Mobile Phase (v/v) | Purpose | Reference |
| Biotransformation products of this compound | Silica Gel | n-hexane/ethyl acetate | Product Isolation | researchgate.net |
| Acetylated cholic acid derivatives | Silica Gel | Dichloromethane/Methanol (9:1) | Product Isolation | conicet.gov.ar |
| Acetylated cholic acid derivatives | Silica Gel | Cyclohexane/Ethyl Acetate (4:6) | Product Isolation | conicet.gov.ar |
| Synthesis of 12β-Methyl-18-nor-bile acids | Silver nitrate-impregnated silica gel | Not specified | Isomer Separation | acs.org |
| Synthesis of NIRBADs from a cholic acid derivative | Silica Gel (PTLC) | CHCl₃/MeOH/CH₃–COOH/H₂O (65:25:15:5) | Product Isolation | acs.org |
Advanced Elemental Analysis and Purity Assessment
The purity and identity of this compound are confirmed through a combination of chromatographic and elemental analysis techniques. Given its molecular formula, C₂₅H₄₂O₅, the theoretical elemental composition can be precisely calculated. thermofisher.comnist.gov This theoretical data serves as a benchmark against which experimental results from elemental analysis are compared to ascertain the purity of a synthesized or commercial batch.
Beyond elemental analysis, the purity of this compound is commonly assessed by chromatographic methods. Gas chromatography (GC) is frequently used, with purity levels for commercial standards often cited as greater than 98.0%. tcichemicals.com TLC is also employed as a straightforward method to confirm purity, where a single spot indicates the absence of significant impurities. thermofisher.com Certificates of analysis for this compound often report the results of TLC and spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) to confirm the compound's structure and lack of contaminants. thermofisher.com High-performance liquid chromatography (HPLC) is another powerful technique for purity determination, with some suppliers reporting purities as high as 99.81%. medchemexpress.com
Table 2: Elemental Composition and Purity Data for this compound
| Parameter | Theoretical Value | Typical Experimental/Specification Range | Reference |
| Molecular Formula | C₂₅H₄₂O₅ | - | thermofisher.comnist.gov |
| Molecular Weight | 422.60 g/mol | - | lgcstandards.com |
| Elemental Carbon (C) | 71.06% | 63.95-78.17% | thermofisher.com |
| Elemental Hydrogen (H) | 10.01% | 9.01-11.01% | thermofisher.com |
| Purity (by GC) | - | >98.0% | tcichemicals.com |
| Purity (by HPLC) | - | 99.81% | medchemexpress.com |
| Purity (by TLC) | - | Conforms to standard | thermofisher.com |
Biological and Biochemical Research Applications of Methyl Cholate and Its Derivatives
Investigations in Lipid Metabolism and Bile Acid Pathways
The structural similarity of methyl cholate (B1235396) to naturally occurring bile acids makes it an invaluable tool for investigating lipid digestion and the intricate pathways of bile acid metabolism. cymitquimica.comsielc.com
Role in Fat Emulsification and Digestion Mechanisms
Bile acids, including derivatives like methyl cholate, are fundamental to the digestion and absorption of dietary fats and fat-soluble vitamins. sielc.comnih.gov Their amphipathic properties enable them to act as emulsifying agents, breaking down large fat globules into smaller micelles. cymitquimica.comnih.gov This process significantly increases the surface area available for enzymatic action by lipases. researchgate.net
In simulated intestinal environments, cholate-based emulsions have been shown to be highly effective in lipid digestion. rsc.org The formation of mixed micelles, which are aggregates of bile acids, phospholipids (B1166683), and digested lipid products, is crucial for the solubilization and transport of lipids to the intestinal wall for absorption. nih.govfrontiersin.org Research utilizing this compound and its analogs helps to elucidate the specific structural features of bile acids that are critical for efficient fat emulsification and subsequent nutrient absorption. cymitquimica.com
Studies on Bile Acid Synthesis Regulation
The synthesis of bile acids from cholesterol is a tightly regulated process, primarily controlled by a negative feedback mechanism. researchgate.netnih.gov Bile acids returning to the liver from the intestine inhibit the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. nih.govimrpress.com
Studies using cholate have demonstrated its role as a significant negative regulator of bile acid synthesis. researchgate.netnih.gov Research in mouse models has shown that the absence of cholate leads to a loss of feedback regulation of CYP7A1. researchgate.netnih.gov Furthermore, studies have indicated that the structure of the bile acid, including the orientation of hydroxyl groups, influences its potency as a feedback inhibitor. For instance, taurocholate has been shown to be a more potent inhibitor of bile acid synthesis than its epimer, tauroursocholate. scispace.com this compound and its derivatives serve as important research tools to probe the specific molecular interactions and signaling pathways, such as those involving the farnesoid X receptor (FXR), that govern this crucial metabolic feedback loop. frontiersin.orgresearchgate.net
Interaction with Biological Systems and Processes
Beyond their role in digestion, this compound and its derivatives interact with various other biological systems, influencing enzymatic activity, exhibiting antimicrobial properties, and affecting cellular uptake mechanisms.
Modulation of Enzymatic Activity (e.g., Carbonic Anhydrase II Inhibition)
Bile acids have been shown to modulate the activity of several enzymes. A notable example is their interaction with carbonic anhydrases (CAs), a family of enzymes that catalyze the reversible hydration of carbon dioxide. nih.govnih.gov Human carbonic anhydrase II (hCA II), found in the gastric mucosa, is physiologically inhibited by bile acids like cholate. nih.govnih.govtandfonline.comtandfonline.com
X-ray crystallography studies have revealed the mechanism of this inhibition. Cholate binds within the active site of hCA II, not through direct hydrogen bonds with the enzyme itself, but by reconfiguring the network of water molecules within the active site. nih.govnih.gov This interaction is considered a hormonal inhibition mechanism. nih.govtandfonline.com Research on the inhibition of various CA isoforms by a range of steroid derivatives, including bile acids, has shown that compounds with carboxylate, phenolic, or sulfonate groups can inhibit cytosolic hCA II and the tumor-associated hCA IX in the micromolar range. tandfonline.com Such studies, utilizing compounds like this compound, are crucial for understanding these regulatory interactions and for the potential design of isoform-specific therapeutic agents. nih.govnih.gov
Bile acids can also modulate other enzymes. For example, free bile acids like cholate can stimulate the activity of γ-glutamyl transpeptidase, while their conjugated forms act as inhibitors. nih.gov Additionally, the activity of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is enhanced to varying degrees by different bile acids. researchgate.net
Antimicrobial Activity of Derivatives
Derivatives of this compound have been synthesized and investigated for their antimicrobial properties. These synthetic compounds often feature modifications to the steroid nucleus or the side chain to enhance their ability to disrupt microbial membranes.
Several classes of bile acid derivatives have shown promising antimicrobial activity:
Amino Acid Conjugates: Conjugates of bile acids with amino acids, such as L-arginine, have demonstrated significant antibacterial activity. eurekaselect.comnih.gov
Cationic Amphiphiles: Cholic acid derivatives modified to have cationic groups and long hydrocarbon tails exhibit potent, broad-spectrum activity against multidrug-resistant Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net These compounds can permeabilize the outer membranes of Gram-negative bacteria, sensitizing them to other antibiotics. researchgate.net
β-Lactam Conjugates: Novel conjugates of bile acids with β-lactams, linked via a triazole ring, have shown significant antifungal and moderate antibacterial activity. researchgate.net
Long-Chain Fatty Acid Esters: this compound derivatives acylated with long-chain fatty acids have shown inhibitory effects against both Gram-positive and Gram-negative bacteria.
These findings highlight the potential of using the bile acid scaffold as a template for the development of new antimicrobial agents that target microbial membranes. nih.gov
| Derivative Class | Target Microbes | Key Findings | Citation |
|---|---|---|---|
| Amino Acid Conjugates | Bacteria | L-arginine conjugates of cholic acid showed significant activity. | nih.gov |
| Cationic Amphiphiles | Multidrug-resistant Bacteria | Potent, broad-spectrum activity; permeabilize outer membranes of Gram-negative bacteria. | researchgate.net |
| β-Lactam Conjugates | Fungi, Bacteria | Significant antifungal and moderate antibacterial activity. | researchgate.net |
| Long-Chain Fatty Acid Esters | Gram-positive and Gram-negative Bacteria | Inhibitory effects observed with C12-C16 fatty acid esters of this compound. |
Influence on Cellular Uptake Mechanisms (e.g., Endocytosis for Nanoparticles)
The ability of bile acids to interact with cell membranes and specific transporters has led to their investigation as components of drug delivery systems. nih.govnih.govtandfonline.com Derivatives of this compound are used to enhance the cellular uptake of therapeutic agents, particularly for targeting liver cells (hepatocytes) which have specific bile acid transporters.
One area of active research is the functionalization of nanoparticles with bile acid derivatives to improve their targeting and cellular entry. For instance, nanoparticles decorated with a polymer containing cholic acid have been shown to have significantly enhanced uptake in hepatoma cells compared to non-functionalized nanoparticles. nih.gov This enhanced uptake is mediated by the binding of the cholic acid moieties to bile acid transporters on the cell surface. nih.gov
Interestingly, the mechanism of cellular entry can be altered by the presence of these bile acid derivatives. Studies have shown that while standard nanoparticles might be taken up via clathrin-mediated endocytosis, the uptake of cholic acid-decorated nanoparticles can occur through a clathrin- and caveolae-independent endocytosis pathway. nih.gov Furthermore, guanidine-substituted derivatives of this compound have been synthesized and shown to be effective carriers for the cellular delivery of RNA. These findings underscore the potential of using this compound derivatives to create sophisticated drug delivery systems that can exploit specific cellular uptake mechanisms for targeted therapy.
Advanced Materials for Biological Research
This compound and its derivatives are proving to be versatile building blocks in the creation of advanced materials for biological and biochemical research. Their inherent amphipathic nature, possessing both a hydrophobic steroid backbone and a hydrophilic face with hydroxyl groups, makes them ideal candidates for self-assembly and for interfacing with biological systems. cymitquimica.com Researchers are harnessing these properties to develop sophisticated systems for drug delivery, RNA transport, and the stabilization of pharmaceutical products.
Drug Delivery System Development (e.g., Nanoparticles, Vesicles)
The unique molecular structure of this compound is instrumental in the development of novel drug delivery systems. cymitquimica.com Its amphipathic character allows for the formation of supramolecular structures like micelles and vesicles, which can encapsulate therapeutic agents. These nanocarriers are designed to improve the solubility of poorly water-soluble drugs, protect them from degradation, and facilitate their transport across biological membranes. tandfonline.comnih.gov
One innovative approach involves using this compound as a core to initiate the synthesis of star-shaped amphiphilic block copolymers. For instance, a star-like copolymer based on a this compound core with arms of poly(trimethylene carbonate) and chains of polyethylene (B3416737) glycol (PEG) has been developed. This polymer was designed to self-assemble into micelles in an aqueous solution, which could then transform into vesicles for the efficient delivery of anticancer drugs.
Derivatives of cholic acid, such as sodium cholate, are frequently used as "edge activators" in the formulation of ultradeformable vesicles, also known as transfersomes. dovepress.com These specialized vesicles are composed of phospholipids and a single-chain surfactant, like sodium cholate, which destabilizes the lipid bilayers and significantly increases their deformability. dovepress.com This enhanced flexibility allows the vesicles to squeeze through pores in biological barriers, such as the stratum corneum of the skin, that are much smaller than their own diameter, making them highly effective for topical and transdermal drug delivery. dovepress.commdpi.com
Furthermore, bile salts, including cholates, are incorporated into various nanoparticle formulations, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). tandfonline.commdpi.com The inclusion of sodium cholate in these systems can improve the intestinal absorption of encapsulated drugs. tandfonline.com It has also been used to create nanoemulsions that enhance the oral bioavailability of challenging drugs like paclitaxel. tandfonline.com The primary mechanisms by which these cholate-containing nanoparticles enhance drug delivery include improving drug solubility through micellar solubilization and increasing the fluidity of biological membranes. nih.gov
Table 1: Research Findings in this compound-Based Drug Delivery Systems
| Delivery System Type | This compound/Derivative Used | Key Finding | Application | Reference(s) |
| Star-Shaped Copolymer Vesicles | This compound | Core of a star-shaped amphiphilic polymer that transforms from micelles to vesicles. | Efficient delivery of anticancer drugs. | |
| Ultradeformable Vesicles | Sodium Cholate (as edge activator) | Increases the deformability of phospholipid vesicles, enhancing penetration through the skin. | Topical and transdermal drug delivery. | dovepress.com |
| Solid Lipid Nanoparticles | Sodium Cholate | Improved the intestinal absorption of candesartan (B1668252) cilexetil. | Oral drug delivery. | tandfonline.com |
| Nanoemulsions | Deoxycholic Acid (a related bile acid) | Imparted a negative charge to enhance the oral bioavailability of paclitaxel. | Oral cancer chemotherapy. | tandfonline.com |
RNA Transport and Carrier Systems
The delivery of nucleic acids like RNA for therapeutic purposes presents significant challenges, including their instability and difficulty in crossing cell membranes. Derivatives of this compound are being engineered to act as non-viral carriers for RNA, combining the cell-penetrating ability of the steroid scaffold with moieties capable of binding to RNA.
In one line of research, guanidine (B92328) groups, which are known to bind effectively to the phosphodiester backbone of RNA, were attached to a bile acid skeleton. The synthesis started with this compound, where the hydroxyl groups were modified. Specifically, guanidine-substituted bile acids were prepared at the C-3 position of this compound, methyl deoxycholate, and methyl lithocholate using thiourea (B124793) as a reagent. The process involved esterifying the starting cholic acid, converting the C-3 hydroxyl group into a better leaving group (mesylate), followed by substitution with an azide (B81097), reduction to an amine, and subsequent guanidinylation.
The resulting amphiphilic compounds, such as Methyl-3-guanidine-7α, 12α-dihydroxy-5β-cholane-24-oate, are designed to stabilize RNA and facilitate its transport across cell membranes. The hydrophobic steroid portion of the molecule aids in membrane penetration, while the positively charged guanidinium (B1211019) group electrostatically interacts with the negatively charged RNA. This combination of features in a single molecule represents a promising strategy for developing effective carriers for local RNA-based therapies, which could be advantageous for tissues such as the skin, colon, or pancreas.
Table 2: Synthesis Steps for a this compound-Based RNA Carrier As described in research by Kumar et al.
| Step | Reaction | Key Reagent(s) | Intermediate/Product |
| 1 | Esterification | Methanol (B129727), Acid | Methyl 3α, 7α, 12α -trihydroxy 5β-cholane- 24-oate (this compound) |
| 2 | Mesylation | Methane (B114726) sulfonyl chloride | Methyl-3α-mesyloxy-7α, 12α-dihydroxy-5β-cholane-24-oate |
| 3 | Azidation | Sodium azide | Methyl-3-azido-7α,12α dihydroxy-5β-cholane-24-oate |
| 4 | Reduction (Staudinger Reaction) | Triphenylphosphine (PPh₃), H₂O | Methyl-3-amino-7α, 12α dihydroxy-5β-cholane-24-oate |
| 5 | Guanidinylation & Deprotection | Boc-protected guanidinylating agent, Trifluoroacetic acid | Methyl-3-guanidine-7α, 12α-dihydroxy-5β-cholane-24-oate |
Stabilization of Pharmaceutical Preparations (Physicochemical Stability Research)
The physicochemical stability of a pharmaceutical preparation is critical for its safety and efficacy. This compound and its related cholate surfactants are utilized in research to enhance the stability of various formulations, from protein-based therapeutics to solutions of small-molecule drugs. google.com
Cholate surfactants have been identified as effective agents for stabilizing therapeutic proteins, such as antibodies, in aqueous formulations. google.com They can reduce protein aggregation and also prevent the degradation of other commonly used surfactants like polysorbates. google.com Research has shown that cholates can exert this stabilizing effect even at concentrations below their critical micelle concentration (CMC), which is advantageous for creating stable protein formulations. google.com
The stability of drug solutions can also be improved by the addition of bile salts. In a study on the stability of the anticancer drug taxol, a mixture of sodium cholate and sodium deoxycholate was investigated as a solubilizing and stabilizing agent. While taxol degradation increased with temperature, the type of solubilizing agent significantly impacted its stability. The formation of solvates, which are crystalline solid adducts containing solvent molecules within the crystal lattice, is another area of stability research. Studies on this compound have rationalized the formation and desolvation mechanisms of numerous solvates, contributing to the fundamental understanding of how solvent interactions can lead to more stable solid forms of active pharmaceutical ingredients. researchgate.net This research is crucial because solvates can exhibit different physicochemical properties, such as melting point and dissolution rate, compared to the unsolvated form, which can be leveraged to improve drug formulation. researchgate.netmdpi.com
Advanced Theoretical and Computational Studies of Methyl Cholate
Molecular Modeling and Simulation
Conformational Analysis and Molecular Dynamics
The conformational flexibility of methyl cholate (B1235396) is a key determinant of its physical and biological properties. Molecular dynamics (MD) simulations and other modeling techniques have been employed to understand its structural behavior, particularly in relation to crystal packing and solvate formation. lu.lvnih.govresearchgate.net
Research has shown that methyl cholate can adopt several different conformations. lu.lv This conformational diversity is crucial for achieving more efficient molecular packing in the solid state. lu.lv Studies on 25 different this compound solvates revealed that the formation of these structures is linked to the ability to pack more efficiently with solvent molecules present. lu.lv The desolvation process is also heavily influenced by structural similarity between the solvate and the resulting desolvated product, rather than just thermodynamic stability. lu.lv
Molecular dynamics simulations have been instrumental in analyzing the reorientation of flexible molecular loops and understanding solute-solvent interactions. lu.lvnih.govresearchgate.netcore.ac.uk In studies of larger molecules incorporating the this compound scaffold, MD analysis has shown how certain parts of the molecule can reorient to shield inhibitors from the solvent. core.ac.uk Furthermore, simulations have been used to investigate the extent of hydrogen bonding with solvent molecules and the lifetime of the resulting solute-solvent associates. lu.lvnih.govresearchgate.net
Host-Guest Interaction Modeling
This compound and its parent compound, cholic acid, are well-known for their ability to act as host molecules, forming inclusion complexes with a variety of smaller guest molecules. mdpi.comacs.org Computational methods are vital in designing these supramolecular structures and predicting their binding capabilities, which can reduce extensive synthetic work. mdpi.com
One notable example is the modeling of the complex between this compound and the methanesulfonate (B1217627) anion. Davis et al. utilized Monte Carlo Multiple Minimum (MCMM) methods with the MacroModel software to optimize the structure of this host-guest complex. mdpi.com Such theoretical calculations help estimate if there is adequate space within the host's cavity for a specific guest and whether the functional groups are positioned correctly for binding. mdpi.com
The facial amphiphilicity of this compound, with its distinct hydrophobic backbone and hydrophilic face of hydroxyl groups, allows it to form stable host-guest complexes. These interactions are often stabilized by hydrogen bonding and electrostatic forces. mdpi.com The ability of this compound to act as a mobile carrier has also been noted in the context of polar host-guest interactions. acs.org
Quantum Chemical Calculations
Semi-Empirical Methods (e.g., PM3, PM5)
Semi-empirical methods, which use parameters derived from experimental data to simplify quantum mechanical calculations, have been widely applied to study this compound and its derivatives. The PM5 method, in particular, has been used to confirm the molecular structures of newly synthesized conjugates of this compound. nih.govresearchgate.net
In these studies, the final heat of formation (HOF) was calculated to assess the stability of the molecules. mdpi.comnih.govresearchgate.net For instance, in a study of new conjugates of bile acids, PM5 calculations were performed on all products, and the calculated HOF values were used to analyze the stability conferred by different molecular arrangements. researchgate.net Similarly, the structures of various quaternary alkylammonium conjugates of steroids, including those derived from this compound, were confirmed using PM5 methods, which provided HOF values consistent with expected outcomes. nih.gov While the PM3 method has been found to sometimes produce unphysical geometries for bile acid-based structures, the PM5 method has been reported to yield very promising and reliable results. science.gov
Calculated Heat of Formation for a this compound Derivative
The following table presents an example of a calculated thermodynamic property for a representative conjugate derived from this compound, as determined by semi-empirical methods.| Compound | Method | Calculated Property | Value |
|---|---|---|---|
| N,N-dimethyl-3-phthalimidopropylammonium conjugate of this compound | PM5 | Heat of Formation (HOF) | -1358.893 kcal/mol mdpi.com |
Ab Initio and Density Functional Theory (DFT) Approaches for Structural and Electronic Properties
For a more rigorous understanding of the structural and electronic properties of this compound, researchers have turned to ab initio and Density Functional Theory (DFT) methods. The B3LYP functional is a commonly used DFT method in these studies. mdpi.comresearchgate.net
DFT calculations have been successfully used to optimize the molecular geometry of this compound derivatives in their ground electronic state. mdpi.comresearchgate.net These optimized structures serve as the basis for calculating other properties, such as vibrational frequencies and NMR chemical shifts. mdpi.com
A powerful application of DFT is the calculation of NMR parameters. By using the Gauge-Independent Atomic Orbital (GIAO) method, typically with the B3LYP functional and a 6-31G(d,p) basis set, researchers can calculate the isotropic magnetic shielding constants. mdpi.comresearchgate.net These calculated values can then be correlated with experimental NMR chemical shifts (δexp). Excellent linear correlations have been found between the calculated shielding constants and the experimental 1H and 13C NMR data for this compound derivatives, which confirms the accuracy of the computationally optimized geometries. mdpi.comresearchgate.net
Correlation of Experimental and Calculated NMR Data for a this compound Derivative
This table showcases the strong correlation between experimental NMR chemical shifts and theoretical values calculated using DFT, confirming the structural accuracy of the computational model.| Nucleus | Correlation Equation | Correlation Coefficient (r²) | Reference |
|---|---|---|---|
| 13C | δexp = a + bσcalc | 0.9984 | mdpi.com |
| 1H | 0.9379 | mdpi.com |
Furthermore, time-dependent DFT (TD-DFT) calculations have been employed to simulate ultraviolet absorbance data, providing insights into the electronic transitions of these molecules. mdpi-res.com
Q & A
Q. What are the key structural and physicochemical properties of methyl cholate critical for experimental design?
this compound (C₂₅H₄₂O₅, CAS 1448-36-8) is a bile acid derivative with three hydroxyl groups (3α, 7α, 12α) and a methyl ester group, conferring amphiphilic properties essential for applications like membrane transport . Its molecular weight (422.5980 g/mol) and stereochemistry influence solubility and interactions in aqueous and organic phases. The IUPAC name, Methyl 3α,7α,12α-trihydroxy-5β-cholan-24-oate, reflects its steroid backbone, critical for host-guest chemistry and lipid membrane studies .
Q. How should researchers synthesize and characterize this compound to ensure reproducibility?
- Synthesis : Start with cholic acid and perform esterification using methanol under acidic catalysis (e.g., H₂SO₄). Purify via recrystallization or column chromatography .
- Characterization :
- Spectroscopy : Use ¹H/¹³C NMR to confirm esterification (disappearance of carboxylic acid proton, methyl ester peak at ~3.6 ppm) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 423.6 .
- Purity : Validate via HPLC (≥95% purity) and melting point analysis .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted?
- NMR : Assign peaks to confirm stereochemistry (e.g., 3α-OH at δ 3.9 ppm) and ester group integrity .
- FT-IR : Identify hydroxyl stretches (3200–3500 cm⁻¹) and ester carbonyl (C=O at ~1730 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to distinguish isotopic patterns and avoid misidentification of contaminants .
Advanced Research Questions
Q. What methodological considerations are essential when designing experiments using this compound in supported liquid membranes (SLMs)?
- Membrane Preparation : Use toluene as the organic phase and a polyvinylidene difluoride (PVDF) support (100 μm thickness, 0.45 μm pore size) .
- Transport Parameters : Measure permeability (P) and initial flux (J₀) at varying temperatures (e.g., 25–45°C). These follow Arrhenius behavior, with activation energy (Eₐ) calculated from ln(P) vs. 1/T plots .
- Kinetic Modeling : Apply a bi-uni-uni-bi-ping-pong mechanism to describe substrate-carrier interactions, deriving microscopic parameters like association constant (Kₐₛₛ) and diffusion coefficient (D) .
Q. How can researchers resolve contradictory data in studies on this compound’s transport efficiency?
- Systematic Review : Assess confounding variables (e.g., membrane thickness, carrier concentration) using PRISMA guidelines .
- Statistical Analysis : Perform ANOVA to compare datasets and identify outliers. Use tools like R or Python for dose-response meta-analysis .
- Error Sources : Validate instrument calibration (e.g., HPLC pumps, spectrophotometers) and control batch-to-batch variability in this compound purity .
Q. What kinetic models are suitable for analyzing this compound’s role in facilitated ion transport?
- Mechanistic Models : For Cr(III) transport, use a transition-state theory framework to calculate ΔH‡ (enthalpy) and ΔS‡ (entropy) from Arrhenius plots .
- Microscopic Parameters : Derive Kₐₛₛ (association constant) via nonlinear regression of flux vs. substrate concentration data. Calculate D (diffusion coefficient) using Fick’s law adjusted for membrane porosity .
- Validation : Compare experimental J₀ values with theoretical predictions to refine model assumptions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
